SIEBER LINKER

Übersicht

Beschreibung

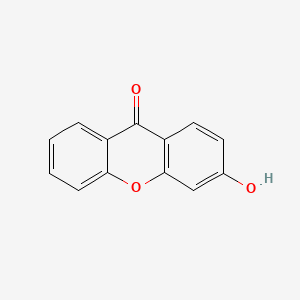

3-Hydroxy-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. This compound is known for its yellow color and has been studied for its various biological activities, including anti-inflammatory and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-xanthen-9-one can be achieved through several methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods: Industrial production of 3-Hydroxy-xanthen-9-one typically involves large-scale synthesis using optimized versions of the classical methods. The use of catalysts such as ytterbium, palladium, and copper has been explored to improve the yield and reduce reaction times .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Hydroxyxanthen-9-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem Xanthongerüst modifizieren.

Substitution: Substitutionsreaktionen, wie z. B. nucleophile aromatische Substitution, können neue Substituenten in den Xanthonenring einführen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Katalysatoren wie Palladium und Kupfer werden ebenfalls häufig eingesetzt .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Chinonen führen, während Substitutionsreaktionen verschiedene substituierte Xanthone ergeben können .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Solid-Phase Peptide Synthesis (SPPS)

- The primary application of the Sieber linker is in SPPS, where it aids in the synthesis of peptide amides. The cleavage of peptides occurs under mild acidic conditions (1% TFA in DCM), which is beneficial for sensitive compounds .

- The linker’s design minimizes steric hindrance, enabling effective synthesis of complex peptides with challenging sequences .

- Chemical Proteomics

- Targeted Drug Delivery

- Peptide Libraries

Case Study 1: Synthesis of Complex Peptides

In a study focused on synthesizing a complex peptide using the this compound, researchers demonstrated its effectiveness in achieving high yields of protected peptide amides. The study highlighted the ability to synthesize peptides containing sterically bulky amino acids without significant steric hindrance, showcasing the linker’s versatility .

Case Study 2: Enzyme-Cleavable Linkers

A comparative analysis involving various enzyme-cleavable linkers revealed that the this compound facilitated efficient cleavage and release of peptides from solid supports. This study emphasized the importance of linker design in optimizing enzyme accessibility and reaction kinetics during peptide synthesis .

Data Table: Comparison of Linkers

| Linker Type | Steric Hindrance | Cleavage Conditions | Application Area |

|---|---|---|---|

| This compound | Low | 1% TFA in DCM | Solid-phase peptide synthesis |

| Rink Amide Linker | Moderate | TFA or other conditions | General peptide synthesis |

| Hydrazone Linker | High | Specific conditions | Targeted drug delivery |

Wirkmechanismus

The mechanism of action of 3-Hydroxy-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit NADPH-catalyzed lipid peroxidation in human umbilical vein endothelial cells . Additionally, it suppresses the expression of intercellular adhesion molecule-1 induced by tumor necrosis factor-alpha . These actions contribute to its anti-inflammatory and antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

α-Mangostin: Known for its anti-inflammatory and antioxidant properties.

γ-Mangostin: Another xanthone derivative with similar biological activities.

Garcinol: Exhibits anti-tumor and anti-inflammatory effects.

Uniqueness: 3-Hydroxy-xanthen-9-one is unique due to its specific substitution pattern on the xanthone scaffold, which imparts distinct biological activities. Its ability to inhibit specific molecular targets, such as NADPH oxidase, sets it apart from other xanthone derivatives .

Biologische Aktivität

The Sieber linker, a prominent component in solid-phase organic synthesis, has been extensively studied for its biological activity and applications in chemical biology. This article synthesizes the latest research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with the this compound.

Overview of the this compound

The this compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its unique properties that facilitate the attachment and release of peptides. It is characterized by its ability to undergo cleavage under specific conditions, allowing for the efficient synthesis of bioactive compounds.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds synthesized using the this compound. For instance, research demonstrated that peptides linked through the this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The results indicated that these compounds could serve as potential therapeutic agents against resistant bacterial strains .

2. Host-Pathogen Interactions

The this compound has also been employed in studies examining host-pathogen interactions. By utilizing chemical proteomics, researchers have investigated how bioactive small molecules can modulate bacterial responses to eukaryotic hormones. This research is crucial for understanding bacterial behavior in pathogenic contexts and developing targeted therapies .

3. Bioorthogonal Chemistry

The versatility of the this compound extends to its application in bioorthogonal reactions, which are essential for proteomic target profiling. The incorporation of azide or alkyne functionalities allows for selective labeling and isolation of biomolecules within complex biological systems. This capability enhances our understanding of biomolecular interactions and cellular processes .

Case Study 1: Antimicrobial Peptides

A study focused on synthesizing antimicrobial peptides using the this compound revealed that these peptides not only retained their biological activity but also displayed enhanced efficacy against multidrug-resistant bacteria. The study utilized various modifications to optimize the peptide structure for increased potency .

Case Study 2: Chemical Proteomics

In another investigation, researchers employed a photocrosslinking probe based on the this compound to capture substrates of specific proteases in Staphylococcus aureus. This approach allowed for unprecedented selectivity in identifying protein targets, demonstrating the potential of the this compound in elucidating complex biological pathways .

Data Tables

| Property | This compound | Alternative Linkers |

|---|---|---|

| Cleavage Mechanism | Acidic conditions | Varies (e.g., enzymatic) |

| Antimicrobial Activity | Yes | Limited |

| Bioorthogonal Capability | High | Moderate |

| Application in SPPS | Widely used | Niche |

Research Findings

Recent findings underscore the significance of the this compound in advancing chemical biology:

- Enhanced Selectivity: The use of photocrosslinking methods with the this compound has led to improved selectivity in target identification within complex proteomes .

- Therapeutic Applications: Compounds synthesized with the this compound have shown promise as therapeutic agents against resistant bacterial infections, highlighting their potential clinical relevance .

- Chemical Versatility: The ability to modify the this compound for various applications, including bioorthogonal chemistry, positions it as a valuable tool in modern biochemical research .

Eigenschaften

IUPAC Name |

3-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJHDJAODLKGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418770 | |

| Record name | 3-Hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-51-8 | |

| Record name | 3-Hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Hydroxyxanthen-9-one of interest to researchers in the context presented by the research papers?

A1: 3-Hydroxyxanthen-9-one, a scaffold found in various naturally occurring and synthetic compounds, serves as a valuable building block in organic synthesis. The research papers highlight its use in a novel, multicomponent reaction. Specifically, FeCl3 catalyzes a one-pot synthesis using 3-hydroxyxanthen-9-one, various aldehydes, and 2-aminobenzothiazoles to produce novel 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. [] This method is significant because it showcases the potential of 3-hydroxyxanthen-9-one in constructing complex molecules with potential biological activities.

Q2: What makes the synthetic method described in the research noteworthy?

A2: The research highlights the novelty of employing 3-hydroxyxanthen-9-ones in a multicomponent reaction for the first time. [] This approach offers several advantages. Firstly, it utilizes readily available and relatively inexpensive starting materials like 3-hydroxyxanthen-9-one. Secondly, the one-pot synthesis, catalyzed by FeCl3 in DMF, simplifies the process and potentially reduces the production of unwanted byproducts. This efficiency and cost-effectiveness make this method attractive for synthesizing a library of compounds for further biological evaluation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.